molecular formula CO2 B1607029 (14C)Carbon dioxide CAS No. 51-90-1

(14C)Carbon dioxide

Cat. No. B1607029
CAS RN: 51-90-1
M. Wt: 46.002 g/mol
InChI Key: CURLTUGMZLYLDI-NJFSPNSNSA-N
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Patent
US04709069

Procedure details

A 50:1 mole ratio of ethylene carbonate:monoethylene glycol is heated with stirring under a nitrogen atmosphere for 88 hours at 135° C. using 0.2 percent Na2SnO3.3H2O as catalyst to give 96.6 percent ethylene carbonate conversion to a poly(alkylene carbonate) polyol with 27.6 percent carbon dioxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Na2SnO3.3H2O
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1>C(O)CO>[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1.[C:1](=[O:5])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Two
Name
Na2SnO3.3H2O
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere for 88 hours at 135° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
88 h
Name
Type
product
Smiles
C1(OCCO1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.6%
Name
Type
product
Smiles
C(=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04709069

Procedure details

A 50:1 mole ratio of ethylene carbonate:monoethylene glycol is heated with stirring under a nitrogen atmosphere for 88 hours at 135° C. using 0.2 percent Na2SnO3.3H2O as catalyst to give 96.6 percent ethylene carbonate conversion to a poly(alkylene carbonate) polyol with 27.6 percent carbon dioxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Na2SnO3.3H2O
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1>C(O)CO>[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1.[C:1](=[O:5])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Two
Name
Na2SnO3.3H2O
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere for 88 hours at 135° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
88 h
Name
Type
product
Smiles
C1(OCCO1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.6%
Name
Type
product
Smiles
C(=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04709069

Procedure details

A 50:1 mole ratio of ethylene carbonate:monoethylene glycol is heated with stirring under a nitrogen atmosphere for 88 hours at 135° C. using 0.2 percent Na2SnO3.3H2O as catalyst to give 96.6 percent ethylene carbonate conversion to a poly(alkylene carbonate) polyol with 27.6 percent carbon dioxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Na2SnO3.3H2O
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1>C(O)CO>[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1.[C:1](=[O:5])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Two
Name
Na2SnO3.3H2O
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere for 88 hours at 135° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
88 h
Name
Type
product
Smiles
C1(OCCO1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.6%
Name
Type
product
Smiles
C(=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.